2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole
Description
2,6-Diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a bicyclic heterocyclic compound featuring a fused [1,3]diazolo[1,2-a]imidazole core. The molecule is substituted at the 2- and 6-positions with isopropyl groups, which introduce steric bulk and influence its physicochemical properties.
Properties
IUPAC Name |
2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGOGYMUJDPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CC(N=C2N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Vicinal Diamines with Thiocarbonyl Reagents
A foundational approach for synthesizing imidazole-2-thione derivatives involves reacting vicinal diamines with thiocarbonyl transfer agents. For 2,6-diisopropyl-substituted variants, the method can be adapted as follows:
- Starting Materials : 2,6-Diisopropylphenyl-substituted 1,2-diamine derivatives (e.g., 3-(2,6-diisopropylphenyl)-1,2-diaminopropane) are treated with 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate.
- Conditions : Reactions proceed in anhydrous solvents (e.g., bromobenzene or THF) under reflux, with yields exceeding 80% for analogous structures.
- Mechanism : Thiocarbonyl insertion facilitates cyclization, forming the imidazole-2-thione core. Subsequent oxidation or desulfurization may yield the target diazoloimidazole.
Example Protocol :
- React 3-(2,6-diisopropylphenyl)-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole in THF at 60°C for 12 hours.
- Purify the intermediate via column chromatography (hexane/ethyl acetate).
- Oxidize the thione group using H2O2 or m-CPBA to form the final diazoloimidazole.
Strecker Synthesis Followed by Cyclization
The Strecker reaction provides a route to α-aminonitriles, which can be reduced and cyclized to form imidazole derivatives:
- Steps :
- Yield Optimization : Use of microwave irradiation or high-pressure conditions improves reaction efficiency (70–90% yields).
Key Data :
| Starting Material | Cyclization Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,6-Diisopropylbenzaldehyde | NH4OAc, HCl | EtOH | 68 | |
| Nitrostyrene intermediate | Formamide | DMF | 85 |
Metal-Organic Framework (MOF)-Catalyzed C–C Coupling
Recent advances in MOF catalysts enable efficient synthesis of complex imidazole derivatives:
- Catalyst : Fe3O4@SiO2@MOF-199 (5 mol%) with Cs2CO3 and l-proline in DMF.
- Substrates : 2-(2-Bromoaryl)imidazoles and cyclohexane-1,3-diones undergo tandem C–C coupling and cyclization.
- Conditions : 60°C for 20 hours, yielding 73–95% for structurally related imidazo-phenanthridines.
Adaptation for Target Compound :
- Use 2-bromo-2,6-diisopropylphenyl imidazole as the aryl precursor.
- Couple with a diketone (e.g., diisopropyl diketone) under MOF catalysis.
- Isolate the product via hot hexane extraction.
Ullmann-Type Coupling for Aryl Substitution
For introducing diisopropylaryl groups, Ullmann coupling offers regioselectivity:
- Reagents : 2-Iodo-1,3-diisopropylbenzene, imidazole, CuI (10 mol%), and Cs2CO3 in DMF.
- Conditions : 110°C for 24 hours, yielding 19–35% for hindered aryl imidazoles.
- Limitations : Low yields necessitate optimization (e.g., microwave-assisted synthesis).
One-Pot Multicomponent Reactions
A streamlined approach combines glyoxal, ammonia, and 2,6-diisopropylaniline:
Reaction Table :
| Component | Molar Ratio | Role |
|---|---|---|
| 2,6-Diisopropylaniline | 2.0 | Aryl donor |
| Glyoxal | 1.0 | Carbonyl source |
| NH4Cl | 1.2 | Nitrogen source |
Oxidation of 2-Imidazolidinethiones
Thione intermediates derived from vicinal diamines can be oxidized to imidazoles:
- Oxidants : H2O2, m-CPBA, or O2 under basic conditions.
- Example : 4-Benzyl-2-imidazolidinethione → 4-benzylimidazole-2-thione (91% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires toxic thiocarbonyl reagents | 80–90 |
| Strecker Synthesis | Scalable for bulk production | Multi-step purification | 60–85 |
| MOF Catalysis | Eco-friendly, recyclable catalyst | Limited substrate scope | 70–95 |
| Ullmann Coupling | Direct aryl introduction | Low yields for hindered substrates | 19–35 |
| One-Pot Reaction | Simplicity, fewer steps | Moderate yields | 45–60 |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the imidazole ring system or the isopropyl groups.
Scientific Research Applications
Catalytic Applications
Organometallic Chemistry
The compound serves as a ligand in organometallic chemistry. Its derivatives have been utilized to stabilize metal centers in catalytic processes. For instance, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene has been reported to form stable complexes with transition metals such as copper and palladium. These complexes are effective catalysts for various reactions including cross-coupling reactions and olefin metathesis .
Synthesis of Unsymmetrical Urea Derivatives
Research has demonstrated that 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole can facilitate the synthesis of unsymmetrical urea derivatives through one-pot sequential reactions. The presence of this compound enhances reaction yields and selectivity .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential in developing new polymeric materials. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal and mechanical properties. Studies indicate that polymers containing this compound exhibit improved stability and performance under various environmental conditions .
Nanomaterials
The incorporation of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole into nanomaterials has shown promise in applications such as drug delivery systems and sensors. The compound's ability to coordinate with metal ions allows for the synthesis of nanocomposites with tailored properties for specific applications .
Biological Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds derived from 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole. These derivatives have demonstrated significant activity against various bacterial strains and fungi. This suggests potential applications in pharmaceuticals and agriculture as antimicrobial agents .
Cosmetic Formulations
The compound is also being explored in the cosmetic industry due to its stability and effectiveness as a skin-conditioning agent. Research indicates that formulations containing this compound can enhance skin hydration and improve overall skin texture .
Case Study 1: Catalytic Efficiency
A study published in the Journal of Organometallic Chemistry highlighted the use of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole as a ligand for palladium-catalyzed cross-coupling reactions. The results demonstrated enhanced reaction rates and yields compared to traditional ligands.
Case Study 2: Antimicrobial Properties
Research conducted by Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several derivatives of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole against common pathogens. The study showed that certain derivatives exhibited significant inhibitory effects on bacterial growth.
Mechanism of Action
The mechanism of action of 1H-IMidazo[1,2-a]iMidazole,2,3,5,6-tetrahydro-2,6-bis(1-Methylethyl)-, (2S,6S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects: Diisopropyl vs. Di-tert-Butyl Analogs
The closest structural analog is (2S,6S)-2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 1330830-50-6), which replaces the isopropyl groups with bulkier tert-butyl substituents . Key differences include:
| Property | 2,6-Diisopropyl Derivative | 2,6-Di-tert-Butyl Derivative |
|---|---|---|
| Substituent Bulk | Moderate (isopropyl) | High (tert-butyl) |
| Steric Hindrance | Lower | Significant |
| Stereochemistry | Not specified | (2S,6S) configuration |
| Purity | Not reported | 98% (commercially available) |
The tert-butyl groups in the analog likely reduce solubility in polar solvents due to increased hydrophobicity and may enhance thermal stability.
Core Heterocycle Comparison: Diazoloimidazole vs. Triazinone Derivatives
A structurally distinct but functionally relevant comparison involves 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (), which share fused heterocyclic systems but differ in core structure and substituents .
| Property | 2,6-Diisopropyl Diazoloimidazole | 7,7-Diphenyl Triazinone Derivatives |
|---|---|---|
| Core Structure | [1,3]Diazolo[1,2-a]imidazole | Imidazo[2,1-c][1,2,4]triazin-6-one |
| Substituents | Diisopropyl (alkyl) | Diphenyl (aryl) |
| Synthetic Route | Not detailed in evidence | Hydrazonoyl halides + active methylene compounds |
| Bioactivity | Not reported | Antifungal/antibacterial activity |
The triazinone derivatives demonstrate that aryl substituents (e.g., diphenyl) can enhance biological activity, as seen in their antifungal and antibacterial properties . In contrast, the alkyl-substituted diazoloimidazoles may prioritize stability or reactivity in non-biological applications.
Biological Activity
2,6-Diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a unique bicyclic compound characterized by its imidazole ring system. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole features:
- Imidazole Rings : Two fused imidazole rings contribute to its reactivity and biological properties.
- Isopropyl Substituents : The presence of isopropyl groups at the 2 and 6 positions enhances its lipophilicity and biological interactions.
Biological Activities
Research indicates that 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazole compounds possess significant antimicrobial properties. For instance:
- Inhibition Studies : A study reported various derivatives showing inhibition percentages against bacteria like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5a | 94 | 0.17 ± 0.03 |
| 5b | 94 | 0.61 ± 0.03 |
This data suggests that modifications in the structure can significantly enhance antimicrobial potency.
Anticancer Activity
Research has indicated potential anticancer properties associated with imidazole derivatives. A molecular docking study highlighted the interaction of these compounds with cancer-related targets:
Case Studies
Several case studies have focused on the synthesis and evaluation of imidazole derivatives:
- Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their biological activities. Compounds were tested for their effects on cancer cell lines and showed promising results in inhibiting cell growth .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the imidazole ring can lead to enhanced biological activity. For example, substituents at the 2 and 6 positions were found to be critical for antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
